molecular formula C12H10ClN3O2 B1420421 Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-68-0

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B1420421
CAS No.: 1133115-68-0
M. Wt: 263.68 g/mol
InChI Key: XQDWVQDZQSJIBP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators, leading to a decrease in their production . Additionally, it can influence the levels of energy metabolites, such as ATP, by altering the activity of enzymes involved in energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDWVQDZQSJIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674838
Record name Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-68-0
Record name Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.